Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt

Description

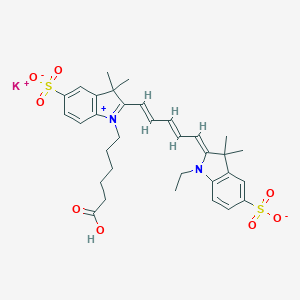

Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (CAS: 449175-58-0) is a water-soluble, thiol-reactive fluorescent dye widely used in molecular biology for labeling proteins, peptides, and other biomolecules. Its structure includes a hexanoic acid linker and a potassium counterion, enhancing solubility in aqueous buffers. Key properties include:

Properties

IUPAC Name |

potassium;(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLSXTWJSEINP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39KN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747392 | |

| Record name | Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449175-58-0 | |

| Record name | Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Cyanine Skeleton Formation

The cyanine backbone is constructed via a Fischer indole synthesis followed by polymethine chain elongation . Key steps include:

-

Indole precursor synthesis : 5-Substituted indole derivatives are prepared by condensing 4-methoxyphenylhydrazine hydrochloride with ketones (e.g., 3-methyl-2-butanone) in refluxing ethanol. Hydrolysis with 48% HBr yields 5-hydroxyindole intermediates.

-

Polymethine bridge formation : The indole derivatives react with malonaldehyde dianilide hydrochloride under acidic conditions to generate a pentadienylidene intermediate, which undergoes nucleophilic attack by a second indole unit to form the cyanine core.

Critical parameters :

Potassium Salt Formation

The final compound is isolated as a potassium salt through ion exchange chromatography :

-

Acid neutralization : The carboxylic acid form is treated with potassium hydroxide (1.05 eq) in methanol/water (4:1 v/v).

-

Purification : Crude product is passed through a Dowex 50WX2 potassium-form resin, eluting with deionized water.

Quality indicators :

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern manufacturing employs microreactor systems to enhance reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | 50 mL | 500 L |

| Temperature control | ±2°C | ±0.5°C |

| Throughput | 5 g/day | 2 kg/day |

| Purity (HPLC) | 95–97% | >99% |

Advantages :

Purification Protocols

Industrial batches are purified using countercurrent chromatography (CCC) :

-

Stationary phase: Hydrophilic interaction liquid chromatography (HILIC) silica

-

Mobile phase: Acetonitrile/ammonium acetate (10 mM, pH 5.0) gradient

-

Recovery: 92–95% vs. 75–80% in traditional column chromatography

Impurity profile :

Analytical Characterization

Structural Confirmation

High-resolution mass spectrometry (HRMS) :

-

Observed m/z: 695.2481 [M]⁺ (calc. 695.2483 for C₃₃H₃₉KN₂O₈S₂)

-

Isotopic pattern matches potassium’s ³⁹K/⁴¹K ratio (93.3% : 6.7%)

¹H NMR (D₂O, 600 MHz) :

Purity Assessment

HPLC conditions :

-

Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 μm)

-

Gradient: 20–95% acetonitrile in 0.1% trifluoroacetic acid over 15 min

Acceptance criteria :

Comparative Analysis with Alternative Methods

Traditional Batch Synthesis

Limitations :

Solid-Phase Synthesis

Recent patents describe resin-bound cyanine synthesis :

-

Indole precursors immobilized on Wang resin

-

Sequential methine bridge elongation

-

Cleavage with TFA/water (95:5)

Benefits :

| Form | Temperature | Atmosphere | Shelf Life |

|---|---|---|---|

| Lyophilized | –80°C | N₂ | 36 months |

| Aqueous solution | –20°C | N₂ | 6 months |

| DMSO stock | –40°C | Air | 3 months |

Reconstitution protocols :

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.

Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : C33H39KN2O8S2

- Molecular Weight : 694.9 g/mol

- Solubility : Water-soluble

- Appearance : Dark blue solid

- Stability : Light-sensitive; should be stored under inert conditions at -20°C

Biological Applications

Cyanine 5 Monofunctional Hexanoic Acid Dye is primarily employed for its ability to selectively label thiol-containing biomolecules, such as proteins and peptides. This property is pivotal for various imaging and labeling techniques.

Protein Labeling

Cy5 is extensively used in protein labeling for fluorescence microscopy and flow cytometry. The dye's ability to form stable conjugates with proteins allows researchers to visualize and track protein interactions in live cells. For example, studies have shown that Cy5 can effectively label antibodies without compromising their binding affinity or functional properties .

Nucleic Acid Probes

Cy5 is also utilized in the development of nucleic acid probes for techniques such as real-time PCR and microarray analysis. It has been demonstrated that the fluorescence intensity of Cy5-labeled oligonucleotides is significantly influenced by the sequence of adjacent nucleotides, which can be harnessed to optimize probe design for specific applications .

Case Study 1: Fluorescence Microscopy

In a study focused on cellular imaging, researchers used Cy5 to label a specific protein involved in cellular signaling pathways. The labeled protein was tracked in live cells, demonstrating the dye's effectiveness in visualizing dynamic biological processes. The results indicated that Cy5-labeled proteins maintained their functionality while providing clear fluorescence signals under appropriate excitation wavelengths .

Case Study 2: Real-Time PCR Applications

A comparative analysis was conducted using Cy5-labeled primers in real-time PCR assays. The study found that the incorporation of Cy5 significantly improved the sensitivity and specificity of detection compared to traditional methods. This enhancement was attributed to the dye's high extinction coefficient and quantum yield, which facilitated better signal detection during amplification cycles .

Data Table: Comparison of Fluorescent Dyes

| Property | Cyanine 5 (Cy5) | Other Common Dyes (e.g., FITC) |

|---|---|---|

| Solubility | Water-soluble | Water-soluble |

| Emission Wavelength | ~670 nm | ~520 nm |

| Extinction Coefficient | High | Moderate |

| Quantum Yield | High | Moderate |

| Thiol Reactivity | Yes | No |

Recent Advances and Future Directions

The versatility of Cyanine 5 Monofunctional Hexanoic Acid Dye continues to expand with ongoing research into its applications in bioorthogonal labeling techniques. Recent studies have explored its potential for use in light-harvesting devices and quantum computing applications by leveraging its excitonic coupling properties within DNA structures .

Moreover, advancements in synthetic methodologies are enabling the development of new derivatives with tailored properties for specific research needs, enhancing the utility of Cy5 in complex biological systems.

Mechanism of Action

The mechanism by which Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to form specific interactions, leading to changes in biological pathways.

Comparison with Similar Compounds

Cyanine 3 Monofunctional Hexanoic Acid Dye, Potassium Salt

- CAS : 449175-57-9

- Molecular Formula : C₃₁H₃₇KN₂O₈S₂

- Molecular Weight : 657.25 g/mol

- Key Differences: Spectral Properties: Excitation/emission maxima ~550/570 nm (vs. Cy5's 649/670 nm), making Cy3 suitable for green channel detection . Reactivity: Targets thiol groups, similar to Cy5 hexanoic acid. Cost: Cy3 Bihexanoic Acid Dye (500 µg) costs $380, reflecting higher pricing for specialized derivatives .

- Applications : Used in protein interaction studies and nucleic acid analysis due to its compatibility with common laser lines .

Cyanine 5 Monofunctional Succinimidyl Ester, Potassium Salt

- CAS : 1358906-77-0

- Molecular Formula : C₃₇H₄₃N₃O₁₀S₂ (free acid: 146368-14-1) .

- Key Differences: Reactivity: Succinimidyl ester (NHS ester) targets primary amines (-NH₂) instead of thiols, enabling lysine residue labeling . Solubility: Requires DMSO for initial solubilization before aqueous buffer use, unlike the water-soluble hexanoic acid variant . Applications: Preferred for amine-rich targets like antibodies (e.g., IgG labeling) .

Cyanine 5 Monofunctional MTSEA Dye, Potassium Salt

- CAS: Not explicitly listed (Catalog #: sc-217975).

- Key Differences: Reactive Group: MTSEA (2-aminoethyl methanethiosulfonate) modifies thiols, offering alternative conjugation chemistry compared to hexanoic acid . Price: $311 for 500 µg, reflecting cost variations based on functional group complexity .

- Applications : Labels biomolecules with free thiols, such as cysteine-rich proteins, for imaging and tracking in live cells .

Cyanine 5.5 Monosuccinimidyl Ester, Potassium Salt

- Spectral Properties : Excitation/emission ~675/694 nm, shifting further into the near-infrared compared to Cy5 .

- Applications : Ideal for in vivo imaging due to reduced tissue autofluorescence in the NIR range .

Structural and Functional Comparison Table

Research Findings and Practical Considerations

- pH Stability : Cy5 dyes maintain fluorescence between pH 3–10, suitable for physiological conditions .

- Light Sensitivity : All variants require storage at -20°C in light-protected vials to prevent photodegradation .

- Labeling Efficiency : Over-labeling with NHS esters can impair protein function, necessitating optimized dye-to-protein ratios .

- Cation Effects : Divalent cations (e.g., Ca²⁺, Mg²⁺) may interfere with dye removal in certain buffers, though this is context-dependent .

Biological Activity

Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (also known as Cy5) is a thiol-reactive, water-soluble fluorescent dye widely used in biological research. This compound has garnered attention for its unique properties that facilitate various applications, including molecular imaging, drug delivery, and targeting specific cellular structures. This article explores the biological activity of Cy5, focusing on its mechanisms of action, cellular interactions, and relevant research findings.

- Chemical Formula : C33H39KN2O8S2

- Molecular Weight : 694.9 g/mol

- CAS Number : 449175-58-0

- Solubility : Water-soluble

- Color : Dark blue solid

- Melting Point : >300°C

Cy5 is characterized by its strong fluorescence properties, with excitation and emission maxima at approximately 649 nm and 670 nm, respectively. Its structure allows it to bind covalently to thiol groups in proteins and oligonucleotides, making it an effective labeling agent for various biological molecules .

1. Mitochondrial Targeting

Cy5 has been shown to effectively target mitochondria within cells. Studies indicate that Cy5-labeled oligonucleotides accumulate at the mitochondrial membrane due to the high mitochondrial membrane potential. This accumulation is facilitated by the dye's lipophilicity and structural characteristics . The specificity of this targeting was demonstrated when the uncoupler dinitrophenol diminished the accumulation of Cy5-labeled oligonucleotides at the mitochondria .

2. Drug Delivery Systems

Research has illustrated the potential of Cy5 in drug delivery systems. For instance, when conjugated with cytotoxic agents, Cy5 significantly enhances the uptake and efficacy of these agents in cancer cells. The dye acts as both a targeting vector and a fluorescent marker, allowing for real-time tracking of drug localization within cells . The covalent conjugation of Cy5 to therapeutic agents results in improved pharmacokinetics and biological activity compared to non-conjugated forms .

Study on Cellular Uptake

In a study examining the intracellular uptake of Cy5-labeled nanocapsules containing oligonucleotides, researchers observed that these constructs were readily internalized by cells. After incubation with Cy5-labeled nanocapsules, fluorescence microscopy revealed significant accumulation within endosomes and subsequent release into mitochondria . This study highlights the potential of Cy5 as a tool for delivering genetic material specifically to mitochondrial sites.

Mitochondrial Membrane Potential Studies

Another investigation focused on the role of mitochondrial membrane potential in the localization of cyanine dyes. Using confocal microscopy, researchers demonstrated that the presence of depolarizing agents affected the distribution pattern of Cy5 within cells. The study concluded that maintaining mitochondrial membrane potential is crucial for effective targeting by Cy5-based constructs .

Comparative Analysis

The following table summarizes key findings related to the biological activity of Cyanine 5 compared to other cyanine dyes:

| Property/Activity | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) | Notes |

|---|---|---|---|

| Excitation Max (nm) | 550 | 649 | Higher excitation wavelength for Cy5 |

| Emission Max (nm) | 570 | 670 | Stronger emission intensity for Cy5 |

| Mitochondrial Targeting | Moderate | High | Superior accumulation at mitochondria |

| Cytotoxicity (EC50) | 26 μM | 4 μM (when conjugated) | Enhanced cytotoxicity when conjugated |

| Cellular Uptake Efficiency | Moderate | High | More efficient uptake observed with Cy5 |

Q & A

Q. How does the hexanoic acid linker in Cyanine 5 monofunctional dye influence solubility and conjugation efficiency with biomolecules?

The hexanoic acid moiety enhances aqueous solubility due to its polar carboxylate group, which also provides a reactive site for covalent conjugation (e.g., via succinimidyl ester chemistry). This linker minimizes aggregation, improving dye accessibility for labeling proteins or nucleic acids. To optimize conjugation, use pH 8.0–9.0 buffers (e.g., sodium bicarbonate) to activate the succinimidyl ester, and maintain a 5–10:1 dye-to-biomolecule molar ratio to avoid overlabeling .

Q. What spectral properties of Cyanine 5 are critical for selecting excitation/emission filters in fluorescence microscopy?

Cyanine 5 typically exhibits an absorption peak near 646 nm and emission at 662 nm, requiring excitation with a 640-nm laser. Ensure your detection system (e.g., filters, detectors) is optimized for this range to maximize signal-to-noise. Note that photostability varies with buffer conditions: antioxidants (e.g., Trolox) or oxygen-scavenging systems (e.g., glucose oxidase/catalase) can reduce photobleaching during time-lapse imaging .

Q. How can researchers validate successful labeling of Cyanine 5 to a target protein?

Perform SDS-PAGE followed by in-gel fluorescence scanning to confirm covalent attachment. A shift in molecular weight (due to dye conjugation) and a fluorescence signal at ~660 nm confirm labeling. Alternatively, quantify the dye-to-protein ratio (DPR) using UV-Vis spectroscopy: measure absorbance at 280 nm (protein) and 646 nm (dye), adjusting for dye-specific extinction coefficients .

Advanced Research Questions

Q. How do ionic strength and pH affect the stability of Cyanine 5-labeled complexes in live-cell imaging?

High ionic strength (>150 mM NaCl) may destabilize dye-biomolecule interactions, leading to nonspecific binding. For intracellular applications, use low-salt buffers (e.g., HEPES, pH 7.4) and validate dye retention via control experiments (e.g., unlabeled cells). Avoid acidic conditions (pH <6.5), which can hydrolyze the succinimidyl ester bond .

Q. What strategies mitigate spectral crosstalk in multiplexed imaging with Cyanine 5 and other near-infrared dyes?

Pair Cyanine 5 with dyes emitting in distinct channels (e.g., Cy3 or Alexa Fluor 750). Use spectral unmixing algorithms to resolve overlapping signals. Pre-test dye combinations in fixed cells or purified samples to assess bleed-through. For quantitative colocalization studies, apply Förster resonance energy transfer (FRET) controls to rule out artifactual overlap .

Q. How can researchers address discrepancies in fluorescence intensity between Cyanine 5-labeled samples and theoretical predictions?

Potential causes include incomplete labeling, quenching due to dye-dye interactions, or environmental factors (e.g., pH, temperature). To troubleshoot:

Q. What methodologies enable real-time tracking of Cyanine 5-labeled biomolecules in dynamic cellular processes?

Use single-molecule tracking (SMT) with total internal reflection fluorescence (TIRF) microscopy to monitor rapid movements (e.g., receptor trafficking). For long-term imaging, employ spinning-disk confocal systems with low phototoxicity. Calibrate imaging intervals to balance temporal resolution and photobleaching .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results on Cyanine 5’s performance in Förster resonance energy transfer (FRET) assays?

Discrepancies may arise from improper donor-acceptor pairing (e.g., Cyanine 5 as a FRET acceptor requires a donor with emission overlapping its absorption). Validate FRET efficiency using positive/negative controls (e.g., linked vs. unlinked donor-acceptor pairs). Additionally, account for environmental factors: Cyanine 5’s quantum yield decreases in hydrophobic environments, artificially lowering FRET signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.